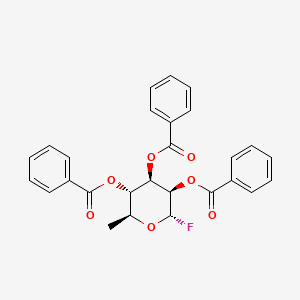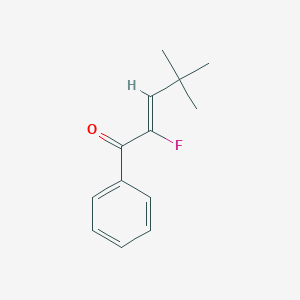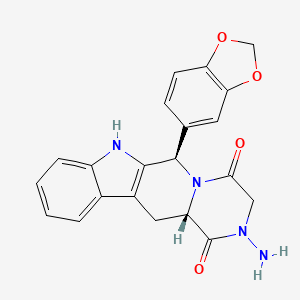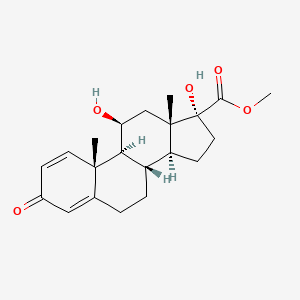
(2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate is an organic compound that belongs to the class of o-glycosyl compounds. This compound is characterized by its unique stereochemistry and the presence of a fluoro group, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes.
Introduction of the fluoro group: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzoylation: The hydroxyl groups on the tetrahydropyran ring are protected by benzoylation using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which (2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate exerts its effects involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,6S)-6-{[(2R,3R,4S,6S)-6-{[(2R,3S,4S,6S)-6-{[(2R,4R,5R,5a’R,6R,6’R,8’S,9a’R)-8’-{(1S)-1-[ (3S,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy}-4-methoxy-6,6’-dimethyloctahydro-6’H-spiro[pyran-2,4’-pyrano[3,4-f][1,3,5]trioxepin]-5-yl]oxy}-4-hydroxy-2-methyltetrahydro-2H-pyran-3-yl]oxy}-4-methoxy-2-methyltetrahydro-2H-pyran-3-yl]oxy}-4-methoxy-2-methyltetrahydro-2H-pyran-3-yl]oxy}-4-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol
Uniqueness
The presence of the fluoro group in (2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate distinguishes it from similar compounds. This group can significantly alter the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C27H23FO7 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-fluoro-2-methyloxan-3-yl] benzoate |
InChI |
InChI=1S/C27H23FO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21-,22+,23+,24+/m0/s1 |
Clé InChI |
UAOLVHLSHWRUNI-QTTGFBFGSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)F)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
CC1C(C(C(C(O1)F)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)


![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)



![4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)

![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)

